molecular formula C8H9N5O2 B11050208 5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol

5-Amino-2-methoxy-4-(1H-1,2,3,4-tetrazol-5-yl)phenol

Cat. No.: B11050208
M. Wt: 207.19 g/mol
InChI Key: XVFRKVQBVWWIRG-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-4-(1H-1,2,3,4-tetraazol-5-yl)phenol: is a complex organic compound characterized by the presence of an amino group, a methoxy group, and a tetraazole ring attached to a phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methoxy-4-(1H-1,2,3,4-tetraazol-5-yl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Tetraazole Formation: The amino group is then reacted with sodium azide under acidic conditions to form the tetraazole ring.

    Final Assembly: The intermediate compounds are then coupled under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxy-4-(1H-1,2,3,4-tetraazol-5-yl)phenol: can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced under specific conditions to modify the tetraazole ring or the phenol group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-Amino-2-methoxy-4-(1H-1,2,3,4-tetraazol-5-yl)phenol: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-2-methoxy-4-(1H-1,2,3,4-tetraazol-5-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetraazole ring and phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Amino-2-methoxy-4-(1H-1,2,3,4-tetraazol-5-yl)phenol: can be compared with other similar compounds, such as:

    2-Amino-4-methoxyphenol: Lacks the tetraazole ring, resulting in different chemical properties and reactivity.

    5-Amino-2-methoxyphenol: Similar structure but without the tetraazole ring, leading to different applications and biological activities.

    4-Amino-2-methoxyphenol: Another related compound with variations in the position of functional groups, affecting its chemical behavior and uses.

The presence of the tetraazole ring in 5-amino-2-methoxy-4-(1H-1,2,3,4-tetraazol-5-yl)phenol makes it unique, providing additional sites for chemical modification and interactions, which can be advantageous in various applications.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

5-amino-2-methoxy-4-(2H-tetrazol-5-yl)phenol

InChI

InChI=1S/C8H9N5O2/c1-15-7-2-4(5(9)3-6(7)14)8-10-12-13-11-8/h2-3,14H,9H2,1H3,(H,10,11,12,13)

InChI Key

XVFRKVQBVWWIRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NNN=N2)N)O

Origin of Product

United States

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